2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide
Description
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that features a benzenesulfonyl group, a dimethylanilino group, and a methoxyphenylmethyl group
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18-8-7-11-23(19(18)2)26(31(28,29)22-9-5-4-6-10-22)17-24(27)25-16-20-12-14-21(30-3)15-13-20/h4-15H,16-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDGZEZJTKUVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the benzenesulfonyl group: This can be achieved by sulfonation of benzene using sulfuric acid or chlorosulfonic acid.
Introduction of the dimethylanilino group: This step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent methylation to obtain 2,3-dimethylaniline.
Formation of the methoxyphenylmethyl group: This involves the methylation of phenol to form 4-methoxyphenol, followed by a Friedel-Crafts alkylation to introduce the methyl group.
Coupling reactions: The final step involves coupling the benzenesulfonyl group, the dimethylanilino group, and the methoxyphenylmethyl group through acylation reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.
Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylanilino and methoxyphenylmethyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar in structure but lacks the benzenesulfonyl and dimethylanilino groups.
N-(2-methoxyphenyl)acetamide: Similar but with a different substitution pattern on the phenyl ring.
N-(benzenesulfonyl)acetamide: Contains the benzenesulfonyl group but lacks the other substituents.
Uniqueness
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential as an enzyme inhibitor, while the dimethylanilino and methoxyphenylmethyl groups contribute to its overall stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
